molecular formula C17H15BrN2O2 B3662081 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide

2-(4-bromo-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide

Cat. No.: B3662081
M. Wt: 359.2 g/mol
InChI Key: FEFKKCHNZRRHFD-UHFFFAOYSA-N
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Description

2-(4-bromo-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide is an organic compound that features a brominated phenoxy group, a cyanophenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide typically involves the following steps:

    Bromination: The starting material, 3,5-dimethylphenol, is brominated using bromine in the presence of a suitable catalyst to yield 4-bromo-3,5-dimethylphenol.

    Etherification: The brominated phenol is then reacted with chloroacetic acid in the presence of a base such as potassium carbonate to form 2-(4-bromo-3,5-dimethylphenoxy)acetic acid.

    Amidation: Finally, the acetic acid derivative is reacted with 2-aminobenzonitrile under appropriate conditions to yield the target compound, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

2-(4-bromo-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyanophenyl group may play a role in binding to specific sites, while the acetamide moiety could influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide
  • 2-(4-fluoro-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide
  • 2-(4-iodo-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide

Uniqueness

2-(4-bromo-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The combination of the brominated phenoxy group and the cyanophenyl group provides a distinct chemical profile that can be leveraged in various applications.

Properties

IUPAC Name

2-(4-bromo-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O2/c1-11-7-14(8-12(2)17(11)18)22-10-16(21)20-15-6-4-3-5-13(15)9-19/h3-8H,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFKKCHNZRRHFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCC(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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